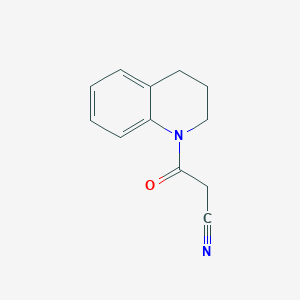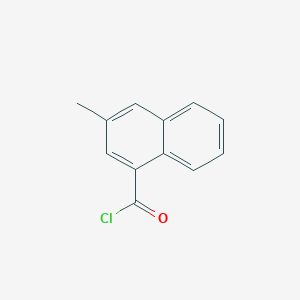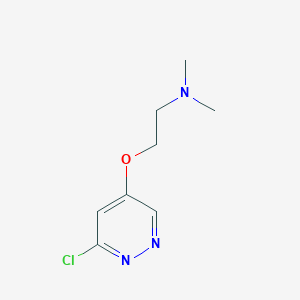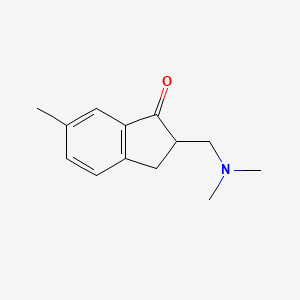![molecular formula C10H7N3S B11899233 Thiazolo[4,5-c]isoquinolin-2-amine](/img/structure/B11899233.png)
Thiazolo[4,5-c]isoquinolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolo[4,5-c]isoquinolin-2-amine is a heterocyclic compound that features a fused ring system combining thiazole and isoquinoline moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolo[4,5-c]isoquinolin-2-amine typically involves the reaction of dithiooxamide with 2-halobenzaldehydes. This reaction can be catalyzed by lanthanum(III) triflate to selectively produce Thiazolo[4,5-c]isoquinolines . The reaction conditions generally include heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions: Thiazolo[4,5-c]isoquinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Thiazolo[4,5-c]isoquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism by which Thiazolo[4,5-c]isoquinolin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease.
相似化合物的比较
Thiazolo[5,4-c]isoquinolines: These compounds share a similar fused ring system but differ in the position of the thiazole ring.
Thiazolo[4,5-b]pyridines: These compounds have a pyridine ring instead of an isoquinoline ring.
Uniqueness: Thiazolo[4,5-c]isoquinolin-2-amine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to its analogs, potentially leading to different pharmacological profiles and applications .
属性
分子式 |
C10H7N3S |
|---|---|
分子量 |
201.25 g/mol |
IUPAC 名称 |
[1,3]thiazolo[4,5-c]isoquinolin-2-amine |
InChI |
InChI=1S/C10H7N3S/c11-10-13-9-8(14-10)7-4-2-1-3-6(7)5-12-9/h1-5H,(H2,11,12,13) |
InChI 键 |
ZMAZXIFJLFAFNM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=NC3=C2SC(=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B11899155.png)
![2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11899156.png)









![8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine](/img/structure/B11899229.png)

